molecular formula C15H18N8S B6442634 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549051-61-6

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6442634
CAS No.: 2549051-61-6
M. Wt: 342.4 g/mol
InChI Key: TYYZWLUHDSSXRY-UHFFFAOYSA-N
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Description

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine ring, which is further substituted with a thiadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiadiazole derivative with a suitable amine under basic conditions.

    Formation of the Purine Ring: The purine ring can be synthesized by the condensation of a suitable aldehyde or ketone with an amine, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the purine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Purine Derivatives: Compounds with a purine ring system, such as adenine and guanine, have structural similarities and are studied for their biological roles.

    Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological properties.

Uniqueness

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to the combination of the purine, piperazine, and thiadiazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that integrates a purine base with a piperazine ring and a thiadiazole moiety. Its unique structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is C16H20N6SC_{16}H_{20}N_{6}S with a molecular weight of approximately 356.5 g/mol. The structure includes:

  • A piperazine ring which enhances solubility and biological activity.
  • A thiadiazole moiety known for its pharmacological properties.
  • A cyclopropyl group that may influence the compound's interaction with biological targets.
Feature Description
Molecular FormulaC16H20N6SC_{16}H_{20}N_{6}S
Molecular Weight356.5 g/mol
Key Structural ComponentsPurine base, piperazine ring, thiadiazole moiety, cyclopropyl group

Biological Activity

Research has shown that this compound exhibits significant biological activities, including:

1. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in various biochemical pathways, which may lead to therapeutic applications in treating diseases such as cancer and bacterial infections. For example, compounds containing thiadiazole and piperazine moieties are recognized for their antimicrobial and anticancer activities .

2. Antimicrobial Properties

Studies indicate that derivatives of thiadiazole exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the cyclopropyl group may enhance these effects by improving the compound's ability to penetrate bacterial cell walls .

3. Receptor Binding

The compound's structure suggests potential interactions with various receptors, which could modulate signaling pathways associated with inflammation and cancer progression. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing efficacy .

The precise mechanism of action involves:

  • Inhibition of specific enzymes : This may disrupt critical cellular processes, leading to reduced proliferation of cancer cells or bacterial resistance.
  • Modulation of receptor activity : By binding to specific receptors, the compound may alter downstream signaling pathways relevant to disease progression.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

Study 1: Thiadiazole Derivatives as Antibacterial Agents

A study demonstrated that thiadiazole derivatives showed significant antibacterial activity against drug-resistant strains of Acinetobacter baumannii. The mechanism involved inhibition of peptide deformylase (PDF), a crucial enzyme for bacterial survival .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of purine derivatives similar to our compound, revealing their ability to inhibit tumor growth in xenograft models. The study emphasized the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

3-cyclopropyl-5-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-21-9-18-11-13(21)16-8-17-14(11)22-4-6-23(7-5-22)15-19-12(20-24-15)10-2-3-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYZWLUHDSSXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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